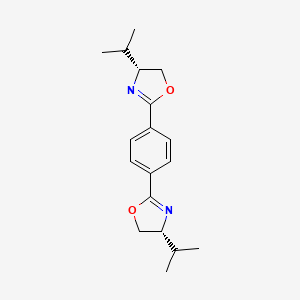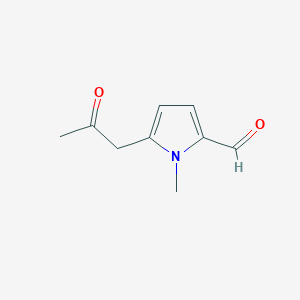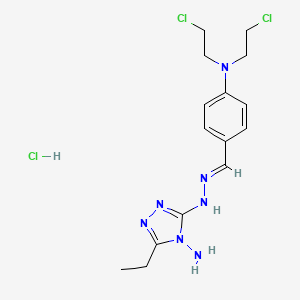
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-ethyl-4H-1,2,4-triazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, so let’s break it down. Its systematic name is 4-(Bis(2-chloroethyl)amino)benzaldehyde , and its chemical formula is C₁₁H₁₃Cl₂NO . The molecular weight is approximately 246.13 g/mol . Now, let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common route starts with 4-(Bis(2-chloroethyl)amino)benzaldehyde , which serves as a key intermediate
Alkylation: Bis(2-chloroethyl)amine reacts with benzaldehyde to form the intermediate.
Hydrazinolysis: The intermediate undergoes hydrazinolysis, replacing the aldehyde group with a hydrazine moiety.
Triazole Formation: The hydrazine-containing compound reacts with ethyl hydrazinecarboxylate to form the triazole ring.
Industrial Production:: Industrial-scale production typically involves optimized conditions to maximize yield and minimize impurities. Solvents, catalysts, and temperature control play crucial roles.
Chemical Reactions Analysis
Reactions::
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: Reduction of the nitro group (if present) or the imine group.
Substitution: Nucleophilic substitution reactions at the chloroethyl groups.
Condensation: Formation of hydrazones or Schiff bases.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄).
Substitution: Alkylating agents (e.g., alkyl halides) for chloroethyl substitution.
Condensation: React with hydrazine derivatives.
- Oxidation: Carboxylic acid derivative.
- Reduction: Amines.
- Substitution: Various alkylated products.
- Condensation: Hydrazones or Schiff bases.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for drug synthesis.
Biology: Studying cellular processes and drug interactions.
Medicine: Investigating potential anticancer properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound likely exerts its effects through interactions with cellular targets. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
While there are related compounds, this one stands out due to its unique combination of functional groups. Similar compounds include 4-(Bis [2-(acetyloxy)ethyl]amino)benzaldehyde and N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde .
Properties
CAS No. |
27466-68-8 |
|---|---|
Molecular Formula |
C15H22Cl3N7 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
3-N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H21Cl2N7.ClH/c1-2-14-20-22-15(24(14)18)21-19-11-12-3-5-13(6-4-12)23(9-7-16)10-8-17;/h3-6,11H,2,7-10,18H2,1H3,(H,21,22);1H/b19-11+; |
InChI Key |
UZBXFWVBDZZVFT-YLFUTEQJSA-N |
Isomeric SMILES |
CCC1=NN=C(N1N)N/N=C/C2=CC=C(C=C2)N(CCCl)CCCl.Cl |
Canonical SMILES |
CCC1=NN=C(N1N)NN=CC2=CC=C(C=C2)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride](/img/structure/B12884680.png)
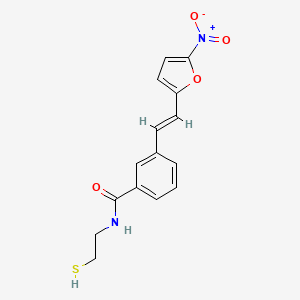
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)
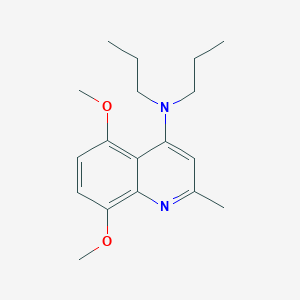
![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
